molecular formula C21H23BrN2O B2740345 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole CAS No. 1260677-06-2

1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole

Cat. No. B2740345
CAS RN: 1260677-06-2
M. Wt: 399.332
InChI Key: KHKIIKIXLBCPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole varies depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. In agriculture, it acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. In material science, it can be used as a building block for the synthesis of materials with unique properties due to its ability to form strong covalent bonds.
Biochemical and Physiological Effects
1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has been shown to have various biochemical and physiological effects. In medicine, it has been shown to inhibit the growth of cancer cells and viruses, and to have antifungal activity. In agriculture, it has been shown to regulate plant growth and development, and to have pesticidal activity. In material science, it has been used to synthesize materials with unique properties, such as high thermal stability and electrical conductivity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole in lab experiments include its versatility, as it can be used in various fields, and its ability to form strong covalent bonds. However, its limitations include its relatively low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many future directions for the study of 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole. In medicine, further research is needed to explore its potential as a cancer treatment and to investigate its mechanism of action in more detail. In agriculture, more research is needed to optimize its use as a plant growth regulator and pesticide, and to investigate its potential environmental impacts. In material science, further research is needed to explore its potential as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole involves the reaction of 2-(5-methyl-2-propan-2-ylphenoxy)acetaldehyde with 1-bromo-2-propene in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of the synthesis method is typically around 60-70%.

Scientific Research Applications

1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer, antiviral, and antifungal activities. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O/c1-14(2)17-10-9-15(3)11-20(17)25-13-21-23-18-7-5-6-8-19(18)24(21)12-16(4)22/h5-11,14H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKIIKIXLBCPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.